molecular formula C10H8F3IO2S B3090196 Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate CAS No. 1208080-30-1

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate

Cat. No.: B3090196
CAS No.: 1208080-30-1
M. Wt: 376.14 g/mol
InChI Key: AOBHONCODLWGQZ-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a sulfanyl group attached to a benzoate ester, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and trifluoromethylation reactions, utilizing advanced catalytic systems to ensure high yields and purity. The choice of reagents and reaction conditions is crucial to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfanyl form.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate has diverse applications in scientific research, including:

    Drug Synthesis: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Catalysis: The compound is used in catalytic processes to facilitate various chemical transformations.

    Material Science: It is employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom and sulfanyl group can participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzoates and iodinated aromatic compounds. Examples include:

  • Ethyl 3-iodo-4-[(trifluoromethyl)sulfanyl] benzoate
  • Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate
  • Ethyl 3-iodo-5-[(trifluoromethyl)oxy] benzoate

Uniqueness

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-iodo-5-(trifluoromethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3IO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBHONCODLWGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250035
Record name Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208080-30-1
Record name Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208080-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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